4-(Trifluoromethyl)isoindoline
Overview
Description
4-(Trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of an isoindoline ring substituted with a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)isoindoline typically involves the introduction of a trifluoromethyl group into an isoindoline framework. One common method is the reaction of isoindoline with trifluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives.
Scientific Research Applications
4-(Trifluoromethyl)isoindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Isoindoline: The parent compound without the trifluoromethyl group.
4-Methylisoindoline: A similar compound with a methyl group instead of a trifluoromethyl group.
4-Chloroisoindoline: A compound with a chloro substituent at the fourth position.
Uniqueness: 4-(Trifluoromethyl)isoindoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUADVOHGHQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599251 | |
Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-63-2 | |
Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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